molecular formula C12H15N5S B2544133 methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate CAS No. 118630-52-7

methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate

Cat. No.: B2544133
CAS No.: 118630-52-7
M. Wt: 261.35
InChI Key: SWMIZPSQIGXZEF-QINSGFPZSA-N
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Description

Methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydropyrazine moiety, and a carbimidothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridinecarboxaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized with a thioamide to yield the desired product. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the thioamide group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tetrahydropyrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl N-cyano-4-pyridin-2-ylpiperazine-1-carboximidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5S/c1-18-12(15-10-13)17-8-6-16(7-9-17)11-4-2-3-5-14-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMIZPSQIGXZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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